In-Depth Technical Guide: 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile
In-Depth Technical Guide: 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile
CAS Number: 180995-02-2[1][2][3][4][5]
This technical guide provides a comprehensive overview of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a substituted pyridine compound of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its chemical and physical properties, outlines a putative synthesis protocol based on related compounds, and discusses potential areas of application.
Chemical and Physical Properties
Quantitative data for 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is summarized in the table below. It is important to note that some physical properties, such as melting and boiling points, may vary depending on the purity and the specific experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₆IN₃ | [2][3][5] |
| Molecular Weight | 259.05 g/mol | [3][5] |
| Appearance | Solid (likely a white or off-white powder) | [6] |
| Purity | >97% | [1] |
| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like DMSO. | [6] |
| Storage | Store in a cool, dry place away from light, heat, and ignition sources. Keep in a tightly sealed container to prevent moisture absorption and exposure to air. Store separately from strong oxidizing agents. | [3][6] |
Experimental Protocols
Proposed Synthesis of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile:
A potential synthetic route could involve a multi-step process starting from a simpler pyridine derivative. One possible approach is the iodination of a pre-existing 2-amino-4-methylpyridine-3-carbonitrile.
Step 1: Synthesis of 2-Amino-4-methylpyridine-3-carbonitrile
This precursor could potentially be synthesized via a condensation reaction. For instance, a reaction involving an appropriate enamine or enone with malononitrile, a common method for constructing substituted pyridines, could be employed.
Step 2: Iodination
The introduction of the iodine atom at the 5-position of the pyridine ring could be achieved through electrophilic iodination.
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Reagents and Materials:
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2-Amino-4-methylpyridine-3-carbonitrile
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N-Iodosuccinimide (NIS) or other suitable iodinating agent
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An appropriate solvent, such as acetonitrile or dichloromethane
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Inert atmosphere (e.g., nitrogen or argon)
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Procedure:
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Dissolve 2-amino-4-methylpyridine-3-carbonitrile in the chosen solvent in a reaction vessel under an inert atmosphere.
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Cool the solution to a suitable temperature, typically 0°C, to control the reaction's exothermicity.
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Slowly add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise to the reaction mixture while maintaining the temperature.
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Allow the reaction to stir at a controlled temperature for a specified period, monitoring the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, quench the reaction, for example, by adding a solution of sodium thiosulfate to remove any excess iodine.
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Extract the product into an organic solvent.
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Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product using a suitable technique such as column chromatography or recrystallization to obtain the final 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile.
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Note: This is a proposed synthetic scheme. The actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would require experimental optimization.
Potential Applications and Biological Activity
While no specific biological activity has been reported for 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, the chemical scaffold of aminopyridines is prevalent in many biologically active molecules. Structurally related compounds have shown promise in several therapeutic areas, suggesting potential avenues of investigation for this molecule.
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Kinase Inhibition: Substituted aminopyridines are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, some aminopyrimidine derivatives have been investigated as inhibitors of EGFR, BRAF, HER-2, and PI3K.[7][8] The structural features of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile make it a candidate for screening against a panel of kinases to identify potential anticancer activity.
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Nitric Oxide Synthase (NOS) Inhibition: 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[9][10] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. Therefore, 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile could be explored for its potential to modulate NOS activity.
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Agrochemicals: Pyridine derivatives are widely used in the agricultural industry as herbicides and pesticides.[11] The subject compound could serve as an intermediate in the synthesis of novel agrochemicals.
Visualizations
As no specific signaling pathways or experimental workflows involving 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile have been documented, the following diagrams represent a generalized workflow for the synthesis and a hypothetical workflow for screening its biological activity.
Caption: A generalized workflow for the proposed synthesis and characterization of the target compound.
Caption: A hypothetical workflow for the biological screening of the target compound.
References
- 1. Novachemistry-product-info [novachemistry.com]
- 2. 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile|180995-02-2--AN PharmaTech Co Ltd [anpharma.net]
- 3. chemscene.com [chemscene.com]
- 4. 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | 180995-02-2 [chemicalbook.com]
- 5. 2-Amino-5-iodo-4-methylnicotinonitrile | C7H6IN3 | CID 11391265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-Iodo-4-Methylpyridine-3-Carbonitrile Supplier & Manufacturer in China | CAS 884495-31-6 | High Purity Chemical Compound [nj-finechem.com]
- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
